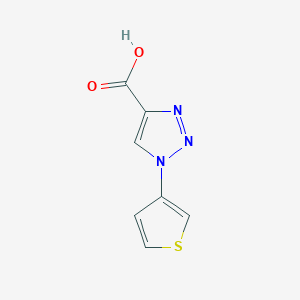

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

For instance, some thiophene derivatives have shown antimicrobial , anti-inflammatory , and anticancer activities.

Mode of Action

Thiophene derivatives often exert their effects through interactions with biological macromolecules, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives can affect a variety of biochemical pathways depending on their specific structure and target .

Result of Action

Thiophene derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Actividad Biológica

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Formula : CHNOS

Molecular Weight : 209.23 g/mol

IUPAC Name : this compound

PubChem CID : 54595868

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research has shown that this compound exhibits selective cytotoxic activity against various cancer cell lines. For instance:

- Cell Lines Tested : Jurkat T-cells, HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).

- Mechanism of Action : The compound induces morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation. It also causes DNA fragmentation and reduces mitochondrial membrane potential without directly intercalating into DNA .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against a range of pathogens. In vitro studies revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure of the triazole ring contributes to its low multidrug resistance and high bioavailability .

Synthesis Methods

The synthesis of this compound typically involves:

- Cycloaddition Reactions : Utilizing azides and alkynes under copper(I) catalysis to form the triazole ring.

- Carboxylation : Introducing the carboxylic acid functional group through various methods such as hydrolysis or direct carboxylation reactions .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several triazole derivatives, including this compound. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts. Notably, this specific derivative showed comparable potency to doxorubicin in certain cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 209.23 g/mol |

| Anticancer Cell Lines | Jurkat T-cells, HePG-2, MCF-7, PC-3, HCT-116 |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Mechanism of Action | Induces apoptosis and DNA damage |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives showed effective growth inhibition in human tumor cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The structure-activity relationship (SAR) analysis revealed that modifications to the thiophenyl ring significantly impacted their anticancer efficacy.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Triazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in microbial resistance mechanisms. This interaction can lead to the inhibition of microbial growth, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It is believed that the compound can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

Agricultural Applications

Triazole compounds have been utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound allows it to act effectively against a variety of plant pathogens. Research indicates that this compound can enhance the resistance of crops against fungal infections, thereby improving yield and quality .

Material Science Applications

In material science, the incorporation of triazole derivatives into polymers has been investigated for enhancing mechanical properties and thermal stability. The unique bonding characteristics of triazoles allow for improved interactions within polymer matrices, leading to materials with superior performance characteristics .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer activity of various triazole derivatives highlighted that modifications to the thiophene ring could significantly enhance cytotoxicity against cancer cell lines. The study employed in vitro assays to demonstrate that specific derivatives exhibited effective growth inhibition across multiple cancer types .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, researchers synthesized a series of triazole derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria .

Análisis De Reacciones Químicas

Amide Coupling

The carboxylic acid group undergoes condensation with amines using carbodiimide-based reagents (e.g., CDI):

Reaction :

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid + 4-thiocyanatoaniline → N-(4-thiocyanatophenyl) triazole-4-carboxamide .

Mechanism :

-

Activation of the carboxylic acid by CDI forms an O-acylisourea intermediate.

-

Nucleophilic attack by the amine generates the amide product .

Cross-Coupling Reactions

Post-synthesis modifications include:

Example :

Reaction with 4-(trifluoromethyl)phenylacetylene yields triazole derivatives with enhanced biological activity .

Stability and Reactivity

-

Thermal stability : The triazole ring remains stable under standard conditions (≤60°C) .

-

Acidic conditions : The carboxylic acid group facilitates solubility in aqueous media.

-

Electrophilic substitution : The thiophen-3-yl substituent enables further functionalization via electrophilic aromatic substitution .

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₃O₂S |

| Molecular Weight | 210.24 g/mol |

| Melting Point | 185–190°C |

| HRMS (ESI-TOF) | [M + H]⁺ = 211.0352 |

Research Challenges

-

Regioselectivity : Competing 1,3- vs. 1,4-cycloaddition pathways require precise control of reaction conditions .

-

Scalability : Optimization of Cu catalyst loading and solvent systems is critical for industrial-scale synthesis .

This comprehensive analysis highlights the versatility of this compound in synthetic and applied chemistry, supported by diverse methodologies and biological evaluations.

Propiedades

IUPAC Name |

1-thiophen-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIXKEFFADTHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.